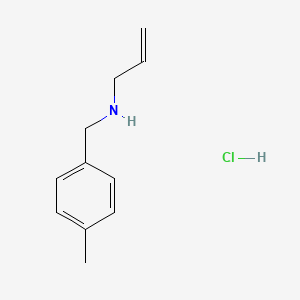
2-(trans-4-Aminocyclohexyl)-4-fluoroisoindolin-1-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(trans-4-Aminocyclohexyl)-4-fluoroisoindolin-1-one hydrochloride is a chemical compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. It is characterized by its unique structure, which includes a trans-4-aminocyclohexyl group and a 4-fluoroisoindolin-1-one moiety, making it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(trans-4-Aminocyclohexyl)-4-fluoroisoindolin-1-one hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the hydrogenation of 4-nitrophenyl acetic acid in a protic solvent at a temperature between 40-50°C in the presence of palladium on carbon (Pd/C) under 0.1-0.6 bar overpressure. This is followed by further hydrogenation of the intermediate product at a temperature between 50-60°C under 1-4 bar overpressure. The final step involves heating the product to reflux in hydrochloric ethanol for 1-3 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(trans-4-Aminocyclohexyl)-4-fluoroisoindolin-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and fluoro groups, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
2-(trans-4-Aminocyclohexyl)-4-fluoroisoindolin-1-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the synthesis of advanced materials with unique properties, such as polymers and nanocomposites.
作用機序
The mechanism of action of 2-(trans-4-Aminocyclohexyl)-4-fluoroisoindolin-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
trans-4-Aminocyclohexanol hydrochloride: A related compound with similar structural features but different functional groups.
cis-4-Aminocyclohexanol hydrochloride: Another isomer with different stereochemistry.
Ethyl trans-2-(4-Aminocyclohexyl)acetate hydrochloride: A compound with a similar cyclohexyl group but different substituents.
Uniqueness
2-(trans-4-Aminocyclohexyl)-4-fluoroisoindolin-1-one hydrochloride is unique due to its combination of a trans-4-aminocyclohexyl group and a 4-fluoroisoindolin-1-one moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
IUPAC Name |
2-(4-aminocyclohexyl)-4-fluoro-3H-isoindol-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O.ClH/c15-13-3-1-2-11-12(13)8-17(14(11)18)10-6-4-9(16)5-7-10;/h1-3,9-10H,4-8,16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUUTXYTMCXTDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)N2CC3=C(C2=O)C=CC=C3F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{Imidazo[1,2-a]pyridin-3-ylmethyl}trimethylazanium iodide](/img/structure/B2612900.png)
![2-[(4-butyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2612902.png)
![1-{[4-(2H-1,3-benzodioxole-5-amido)phenyl]methyl}-N-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2612903.png)



![4-[(2,6-Dichlorobenzyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2612908.png)



